molecular formula C13H24N2O2 B7572416 1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea

1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea

Cat. No. B7572416
M. Wt: 240.34 g/mol
InChI Key: COBUPCITNIOADZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea is a chemical compound that has been widely studied for its potential applications in various scientific fields. It is a cyclic urea derivative that has shown promising results in various research studies.

Scientific Research Applications

1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea has been studied for its potential applications in various scientific fields. It has been found to have antitumor, antifungal, and antibacterial properties. It has also been studied for its potential use as a chiral auxiliary in asymmetric synthesis.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea is not fully understood. However, it is believed to work by inhibiting the growth of cancer cells and microorganisms. It is thought to do this by interfering with the synthesis of DNA and RNA.
Biochemical and Physiological Effects:
1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea has been found to have various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of microorganisms, and reduce inflammation. It has also been found to have a low toxicity profile.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea in lab experiments is its low toxicity profile. It is also relatively easy to synthesize and purify. However, one of the limitations is that its mechanism of action is not fully understood. This makes it difficult to optimize its use in various applications.

Future Directions

There are various future directions for the study of 1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea. One potential direction is to further investigate its antitumor properties and explore its potential use in cancer treatment. Another direction is to study its potential use as a chiral auxiliary in asymmetric synthesis. Additionally, more research is needed to fully understand its mechanism of action and optimize its use in various applications.

Synthesis Methods

The synthesis of 1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea involves the reaction of cyclohexyl isocyanate with 2-hydroxycyclohexanone in the presence of a catalyst. This reaction produces the desired product along with the release of carbon dioxide. The purity of the product can be improved by recrystallization.

properties

IUPAC Name

1-cyclohexyl-3-(2-hydroxycyclohexyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c16-12-9-5-4-8-11(12)15-13(17)14-10-6-2-1-3-7-10/h10-12,16H,1-9H2,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBUPCITNIOADZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)NC2CCCCC2O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Cyclohexyl-3-(2-hydroxycyclohexyl)urea

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